

Quantum Chemical Analysis of C.I. Disperse Orange 30: A Technical Guide

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Compound of Interest

Compound Name: Disperse Orange 30

Cat. No.: B15552613

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This technical guide provides an in-depth analysis of the quantum chemical properties of C.I. **Disperse Orange 30** (CAS No. 12223-23-3 / 5261-31-4), a mono-azo dye used extensively in the textile industry. The document is intended for researchers, scientists, and professionals in the fields of computational chemistry, materials science, and drug development, offering a comprehensive overview of the theoretical methods used to predict its electronic and spectral properties.

Introduction to Disperse Orange 30

Disperse Orange 30 is a synthetic dye characterized by its low water solubility and its application in dyeing hydrophobic fibers like polyester.^[1] Its chemical structure features a single azo bridge (-N=N-), which acts as the primary chromophore responsible for its color. The molecule's full IUPAC name is 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate, with the chemical formula $C_{19}H_{17}Cl_2N_5O_4$.^{[2][3]} Understanding the relationship between the molecular structure and the color of this dye is crucial for optimizing its performance and developing new colorants. Quantum chemical calculations provide a powerful tool for investigating these structure-property relationships at the molecular level.

Computational Methodology

The theoretical investigation of azo dyes like **Disperse Orange 30** typically involves a multi-step computational protocol. This process begins with the optimization of the molecule's ground-state geometry, followed by calculations of its electronic structure and excited states to predict its UV-Vis absorption spectrum.

Geometry Optimization

The initial step is to determine the most stable three-dimensional conformation of the dye molecule. This is achieved using Density Functional Theory (DFT), a robust method for calculating the electronic structure of molecules.

- **Software:** Gaussian quantum chemistry software is commonly employed for these calculations.[\[4\]](#)[\[5\]](#) Other programs like ORCA or Spartan are also suitable.[\[6\]](#)[\[7\]](#)
- **Method:** The initial molecular structure is optimized to find the lowest energy conformation.[\[4\]](#)
- **Functional/Basis Set:** A common choice for such calculations is the B3LYP functional with the 6-31G* basis set, which offers a good balance between accuracy and computational cost for organic molecules.[\[6\]](#) More advanced approaches may use functionals like M06-2X with larger basis sets such as def2-TZVPP for higher accuracy.[\[4\]](#)

Electronic Properties and Spectra Calculation

Once the geometry is optimized, the electronic properties, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are calculated. The energy difference between these orbitals (the HOMO-LUMO gap) is a key determinant of the molecule's color.[\[8\]](#)

To simulate the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is the most prevalent method.[\[7\]](#)[\[9\]](#)

- **Software:** Gaussian, ORCA, and other quantum chemistry packages are used for TD-DFT calculations.[\[7\]](#)[\[10\]](#)
- **Method:** TD-DFT calculates the electronic transition energies from the ground state to various excited states.[\[7\]](#) The calculation typically requests a number of excited states (e.g., 30 "roots") to generate the spectrum.[\[10\]](#)

- **Solvation Model:** To simulate experimental conditions in a solvent, an implicit solvation model like the Polarizable Continuum Model (PCM) is often incorporated.[\[10\]](#)
- **Functional/Basis Set:** The same functional and basis set used for geometry optimization are typically employed for consistency.

Quantitative Data Summary

Quantum chemical calculations yield predictive data on the spectral properties of the dye. The most important parameter for a dye is its maximum absorption wavelength (λ_{max}), which dictates its perceived color.

Parameter	Computational Method	Calculated Value	Experimental Value	Error Rate	Reference
Maximum Absorption Wavelength (λ_{max})	DFT/TD-DFT	417 nm	423 nm	-	[5]
Optimized Predicted λ_{max}	Model-based Fitting	436.24 nm	423 nm	3.13%	[5]

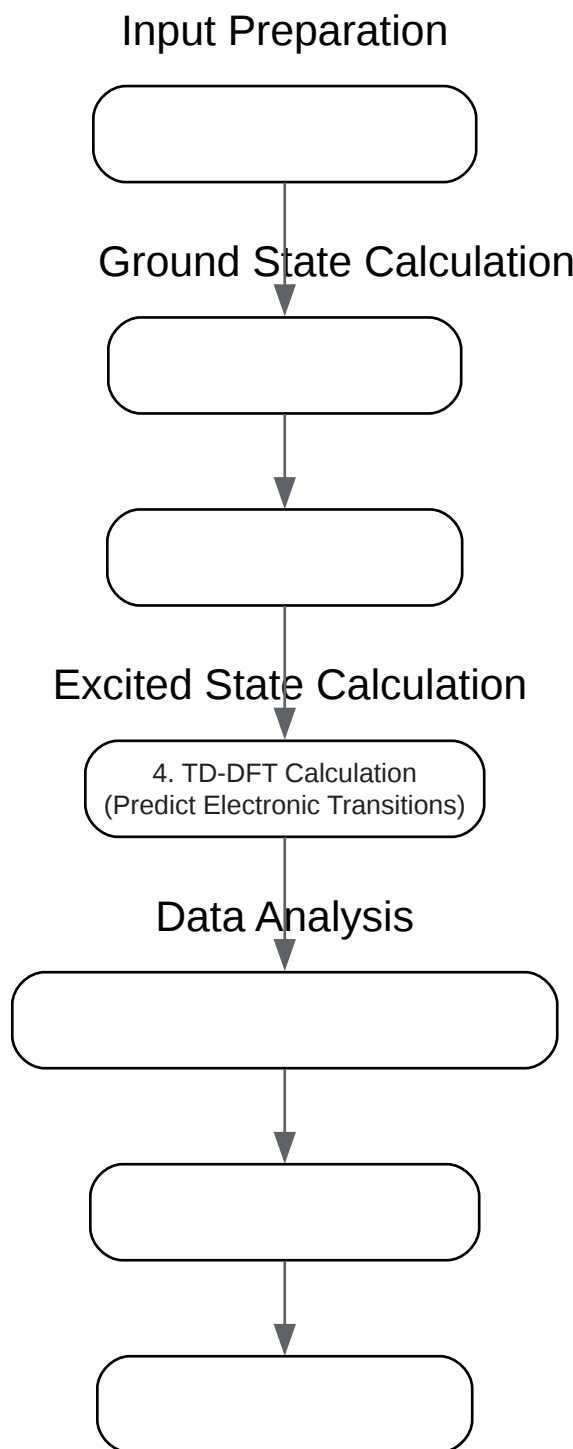
Table 1: Comparison of calculated and experimental maximum absorption wavelengths for **Disperse Orange 30**.

The HOMO-LUMO energy gap is directly related to the λ_{max} . A smaller gap generally corresponds to a longer wavelength of light absorption, leading to colors like orange and red.[\[8\]](#) While specific HOMO and LUMO energy values for **Disperse Orange 30** are not detailed in the provided search results, the general principle holds that the electronic transitions from the HOMO to the LUMO are responsible for the primary absorption band in the visible spectrum.[\[11\]](#)

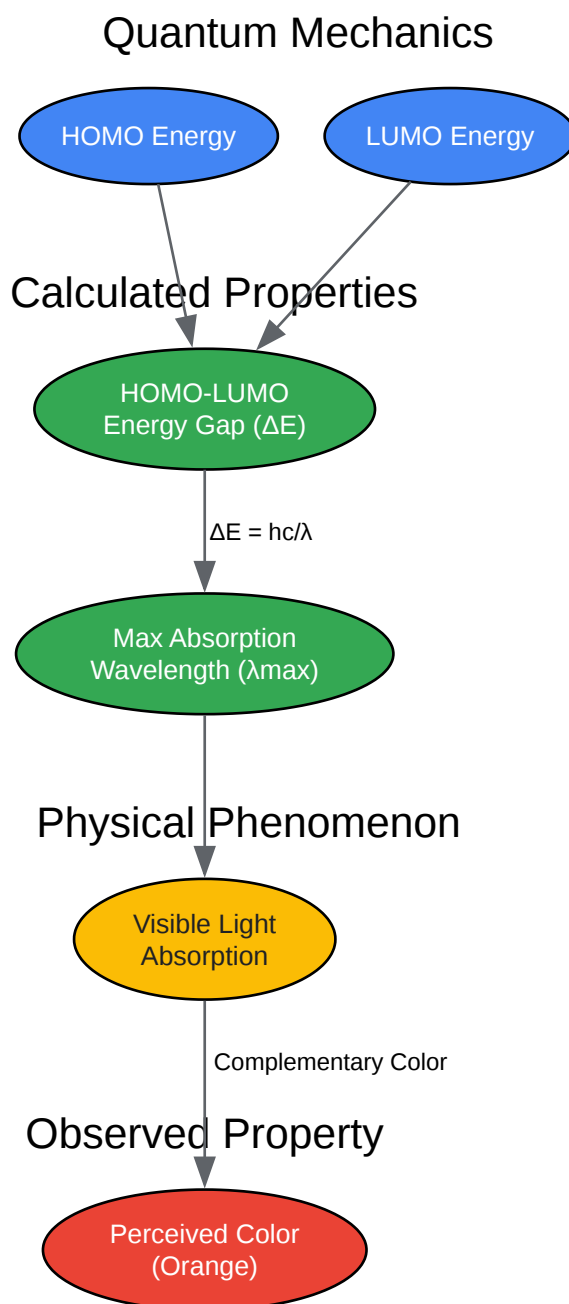
Diagrams and Workflows

Visualizing the computational process and the underlying theoretical principles is essential for understanding the analysis.

Computational Workflow for Disperse Orange 30



Relationship of Calculated Properties to Color



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